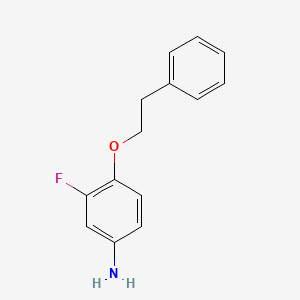

3-Fluoro-4-(phenethyloxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(2-phenylethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c15-13-10-12(16)6-7-14(13)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITSWEYUZGJDOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301282377 | |

| Record name | 3-Fluoro-4-(2-phenylethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946663-85-0 | |

| Record name | 3-Fluoro-4-(2-phenylethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946663-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(2-phenylethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 4 Phenethyloxy Aniline

The synthesis of 3-Fluoro-4-(phenethyloxy)aniline can be strategically approached through a multi-step process that typically involves the formation of the ether linkage followed by the introduction or modification of the amino group. A common and effective strategy is the nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group.

A plausible and widely applicable synthetic route commences with a doubly activated benzene (B151609) ring, such as 1,2-difluoro-4-nitrobenzene. The high electrophilicity of the carbon at position 4, enhanced by the electron-withdrawing effects of the nitro group and the adjacent fluorine atom, makes it susceptible to nucleophilic attack.

The initial step involves the reaction of 1,2-difluoro-4-nitrobenzene with phenethyl alcohol in the presence of a suitable base. The phenethoxide ion, generated in situ, acts as the nucleophile, displacing the fluoride (B91410) ion at the para-position relative to the nitro group. This reaction is generally carried out in a polar aprotic solvent to facilitate the SNAr mechanism.

The subsequent and final step is the reduction of the nitro group in the intermediate, 2-fluoro-4-(phenethyloxy)-1-nitrobenzene. This transformation is a critical step to yield the desired aniline (B41778). A variety of reducing agents can be employed for this purpose, with common choices including catalytic hydrogenation or the use of metals in acidic media. For instance, iron powder in the presence of ammonium (B1175870) chloride is a mild and effective reagent for this type of reduction. researchgate.net

Scheme 1: Proposed Synthesis of this compound

Image depicting the two-step synthesis of this compound.

Image depicting the two-step synthesis of this compound.The following table outlines typical reaction conditions for analogous transformations, providing a basis for the synthesis of this compound.

| Step | Reactants | Reagents & Conditions | Product |

| Ether Formation | 1,2-Difluoro-4-nitrobenzene, Phenethyl alcohol | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, DMSO), Elevated Temperature | 2-Fluoro-4-(phenethyloxy)-1-nitrobenzene |

| Nitro Reduction | 2-Fluoro-4-(phenethyloxy)-1-nitrobenzene | Fe/NH₄Cl, Solvent (e.g., Ethanol (B145695)/Water), Reflux | This compound |

Advanced Purification and Isolation Techniques for 3 Fluoro 4 Phenethyloxy Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, supplemented by two-dimensional NMR techniques, would provide a complete picture of its atomic connectivity and spatial arrangement.

The expected chemical shifts for this compound can be predicted by considering the electronic effects of its constituent functional groups: the fluoro, amino, and phenethyloxy groups attached to the aniline (B41778) ring, and the phenyl group of the phenethyl moiety.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons on both the aniline and the phenethyl rings, as well as for the ethyl bridge.

Aniline Ring Protons: The three protons on the substituted aniline ring would appear as complex multiplets in the aromatic region (typically δ 6.0-7.5 ppm). The fluorine atom at position 3 and the phenethyloxy group at position 4 create a unique electronic environment. The proton at position 2 will likely be a doublet of doublets due to coupling with the adjacent fluorine and the proton at position 6. The protons at positions 5 and 6 will also show characteristic splitting patterns influenced by both fluorine and the neighboring protons.

Phenethyl Group Protons: The five protons of the phenyl ring of the phenethyl group are expected to appear as a multiplet around δ 7.2-7.4 ppm, similar to unsubstituted ethylbenzene. The two methylene (B1212753) groups of the ethyl bridge would present as two triplets around δ 4.2 ppm (for the -OCH₂-) and δ 3.1 ppm (for the -CH₂-Ph), each integrating to two protons. The downfield shift of the -OCH₂- group is due to the deshielding effect of the adjacent oxygen atom.

Amino Group Protons: The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is typically found in the range of δ 3.5-4.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Aniline Ring Carbons: The carbon atoms of the aniline ring will exhibit chemical shifts influenced by the fluorine and the phenethyloxy substituents. The carbon atom bonded to the fluorine (C-3) will show a large one-bond C-F coupling constant. The carbon bearing the phenethyloxy group (C-4) and the amino group (C-1) will also have characteristic chemical shifts.

Phenethyl Group Carbons: The carbons of the phenethyl group will have shifts comparable to ethylbenzene, with the aromatic carbons appearing in the δ 125-140 ppm region and the aliphatic carbons of the ethyl bridge appearing further upfield.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for compounds containing fluorine. For this compound, a single resonance is expected for the fluorine atom. The chemical shift of this signal is sensitive to the electronic environment on the aromatic ring. In related fluoroaniline (B8554772) derivatives, the ¹⁹F chemical shift can be influenced by factors such as pH and solvent. nih.gov

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aniline H-2 | 6.7-6.9 (dd) | ~115 (d, J_CF) |

| Aniline H-5 | 6.8-7.0 (m) | ~118 |

| Aniline H-6 | 6.6-6.8 (m) | ~116 (d, J_CF) |

| Aniline C-1 | - | ~140 (d, J_CF) |

| Aniline C-2 | - | ~115 (d, J_CF) |

| Aniline C-3 | - | ~150 (d, ¹J_CF) |

| Aniline C-4 | - | ~145 |

| Aniline C-5 | - | ~118 |

| Aniline C-6 | - | ~116 (d, J_CF) |

| -OCH₂- | ~4.2 (t) | ~70 |

| -CH₂-Ph | ~3.1 (t) | ~36 |

| Phenethyl-Ph (ortho) | 7.2-7.4 (m) | ~129 |

| Phenethyl-Ph (meta) | 7.2-7.4 (m) | ~128 |

| Phenethyl-Ph (para) | 7.2-7.4 (m) | ~126 |

| Phenethyl-Ph (ipso) | - | ~138 |

| -NH₂ | 3.5-4.5 (br s) | - |

Note: These are predicted values based on analogous structures and general substituent effects. Actual experimental values may vary.

To definitively assign the proton and carbon signals and to confirm the structure of this compound, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for confirming the connectivity within the aniline ring and the phenethyl group, for instance, by showing correlations between the adjacent methylene protons of the ethyl bridge and between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the unambiguous assignment of each protonated carbon by linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is vital for establishing the connectivity between different fragments of the molecule. For example, it would show a correlation between the -OCH₂- protons and the C-4 of the aniline ring, confirming the position of the phenethyloxy substituent.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis of this compound

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₄H₁₄FNO), the expected exact mass can be calculated. This experimental value would be compared to the theoretical mass to confirm the elemental composition.

Calculated Exact Mass for C₁₄H₁₄FNO ([M+H]⁺): 232.1132

An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a characteristic fragmentation pattern. The analysis of these fragments provides valuable structural information. For this compound, key fragmentation pathways would likely involve the cleavage of the ether linkage and the ethyl bridge.

Predicted Fragmentation Pathways:

Loss of the phenethyl group: A primary fragmentation would likely be the cleavage of the C-O bond of the ether, leading to the loss of a phenethyl radical and the formation of a 3-fluoro-4-hydroxyphenylaminium ion.

Benzylic cleavage: Cleavage of the bond between the two methylene carbons of the ethyl bridge would result in the formation of a stable benzyl (B1604629) cation (m/z 91) and a corresponding radical cation.

Other fragmentations: Other possible fragmentations could involve the loss of small neutral molecules such as ethylene (B1197577) from the ethyl bridge or subsequent fragmentations of the aniline ring.

Predicted Key Fragments in MS/MS

| m/z | Proposed Fragment Structure |

| 231 | [M]⁺ |

| 126 | [M - C₈H₉]⁺ |

| 105 | [C₈H₉]⁺ |

| 91 | [C₇H₇]⁺ (benzyl cation) |

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl bridge would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretching would be expected around 1200-1250 cm⁻¹.

C-F Stretching: A strong band for the C-F stretch is typically found in the 1000-1300 cm⁻¹ region.

N-H Bending: The N-H bending vibration would likely appear around 1600 cm⁻¹.

Fourier-Transform Infrared (FTIR) Spectroscopy for Identification of Principal Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the primary functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a sample is irradiated with infrared light, it absorbs energy at these specific frequencies, resulting in a unique spectral fingerprint.

For this compound, the FTIR spectrum would be characterized by a series of absorption bands corresponding to its constituent parts: the substituted aniline ring, the ether linkage, and the phenethyl group. Key vibrational modes would be anticipated in the following regions:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H (Aniline) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 |

| C-N (Aniline) | Stretching | 1250 - 1360 |

| C-O-C (Ether) | Asymmetric & Symmetric Stretching | 1050 - 1260 |

| C-F | Stretching | 1000 - 1400 |

This table represents generalized expected values for the functional groups present in this compound. Actual experimental values may vary based on the specific molecular environment.

The precise positions and intensities of these bands would provide confirmatory evidence for the presence of the aniline, phenethyloxy, and fluoro substituents, offering a foundational layer of structural verification.

Raman Spectroscopy for Detailed Molecular Vibrational Fingerprinting

Complementary to FTIR, Raman spectroscopy provides detailed information about the vibrational modes of a molecule. This technique relies on the inelastic scattering of monochromatic light, known as the Raman effect. While FTIR is more sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar and symmetric bonds, offering a more complete vibrational picture.

Aromatic Ring Vibrations: Strong bands corresponding to the breathing modes of the benzene (B151609) rings.

C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending modes would be visible.

Ether Linkage: Vibrations associated with the C-O-C bridge.

Fluoro-Substituent: The C-F stretching vibration, which can be weak in FTIR, may be more prominent in the Raman spectrum.

A comparative analysis of the FTIR and Raman spectra, based on the principle of mutual exclusion for centrosymmetric molecules (which does not strictly apply here but offers a useful conceptual framework), would allow for a more robust and complete assignment of the vibrational modes of this compound.

Electronic Spectroscopy of this compound

Electronic spectroscopy probes the electronic structure of a molecule by examining the transitions between different electronic energy levels upon the absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Analysis of Electronic Transitions and Conjugation

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The absorption of UV-Vis radiation promotes electrons from lower energy orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals.

The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or cyclohexane, would be expected to show absorptions characteristic of a substituted benzene derivative. The primary electronic transitions would likely be:

| Transition | Description | Expected Wavelength Range (nm) |

| π → π | Involving the aromatic rings | ~200 - 280 |

| n → π | Involving non-bonding electrons on oxygen and nitrogen | ~250 - 350 |

This table represents generalized expected values. The exact λ_max values and molar absorptivities (ε) are dependent on the solvent and the specific electronic effects of the substituents.

The presence of the aniline and phenethyloxy groups, which act as chromophores and auxochromes, would influence the position and intensity of these absorption bands. The fluorine atom, through its inductive and resonance effects, would also subtly modify the electronic transitions compared to an unsubstituted analogue. Analysis of the spectral shifts (e.g., bathochromic or hypsochromic) can provide insights into the extent of electronic conjugation within the molecule.

X-ray Diffraction (XRD) Analysis of this compound (If Crystalline Material is Accessible)

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. This technique relies on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice, producing a unique diffraction pattern that can be used to reconstruct the crystal structure.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Determination

Should a suitable single crystal of this compound be grown, single-crystal XRD would provide an unambiguous determination of its molecular structure. The data obtained would include:

Precise bond lengths and angles: Confirming the connectivity and geometry of the molecule.

Torsional angles: Defining the conformation of the flexible phenethyloxy side chain relative to the aniline ring.

Crystal packing information: Revealing intermolecular interactions such as hydrogen bonding (involving the amine group), π-π stacking between the aromatic rings, and other van der Waals forces that govern the solid-state architecture.

Unit cell parameters: Defining the dimensions and symmetry of the repeating unit of the crystal lattice.

This level of detail is unparalleled by other analytical techniques and provides a definitive structural model of the compound in the solid state.

Powder X-ray Diffraction for Polymorph Screening and Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. A PXRD pattern is a fingerprint of the crystalline phases present in a sample. For this compound, PXRD would be valuable for:

Crystalline phase identification: Confirming the crystallinity of a bulk sample and matching it to a known crystal structure (if available from single-crystal XRD).

Polymorph screening: Identifying the existence of different crystalline forms (polymorphs) of the compound, which can have different physical properties. Each polymorph would exhibit a unique PXRD pattern.

Purity analysis: Detecting the presence of crystalline impurities.

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ), and the peak positions and relative intensities are characteristic of a specific crystalline phase.

Physicochemical Properties

The physicochemical properties of 3-Fluoro-4-(phenethyloxy)aniline are crucial for its handling, characterization, and application in further synthetic endeavors. While extensive experimental data for this specific compound is not widely published, some key properties can be calculated or are available from chemical suppliers. sinfoobiotech.commatrixscientific.com

Interactive Data Table of

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄FNO | Calculated |

| Molecular Weight | 231.27 g/mol | Calculated, matrixscientific.com |

| CAS Number | 1020252-47-2, 946663-85-0 | sinfoobiotech.com |

| Appearance | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

Note: The existence of two CAS numbers may indicate different suppliers or batches. Further verification is recommended.

Reactivity and Mechanistic Investigations of 3 Fluoro 4 Phenethyloxy Aniline

Reactivity Profile of the Aniline (B41778) Moiety within 3-Fluoro-4-(phenethyloxy)aniline

The aniline portion of the molecule is a primary determinant of its reactivity, particularly in reactions involving the aromatic ring and the nitrogen atom.

The benzene (B151609) ring of the aniline moiety is activated towards electrophilic aromatic substitution by the strongly electron-donating amino (-NH₂) and phenethyloxy (-OCH₂CH₂Ph) groups. Both groups direct incoming electrophiles to the ortho and para positions. byjus.com Conversely, the fluorine atom is a deactivating group, yet it also directs ortho and para.

The directing effects of these substituents are as follows:

Amino group (-NH₂): A powerful activating group, directing incoming electrophiles to the C2 and C6 (ortho) and C4 (para) positions.

Phenethyloxy group (-O-R): An activating group, directing to the C3 and C5 (ortho) and C6 (para) positions.

Fluorine (-F): A deactivating group, but ortho, para-directing towards the C2 and C4 positions.

Considering the existing substitution pattern—fluorine at C3 and the phenethyloxy group at C4—the positions on the ring are influenced as follows:

C2: Ortho to the amino group and meta to the phenethyloxy group.

C5: Ortho to the phenethyloxy group and meta to both the fluorine and amino groups.

C6: Para to the phenethyloxy group and ortho to the amino group.

Due to the potent activating and directing effect of the amino group, electrophilic substitution is strongly favored at its ortho and para positions. Since the para position (C4) is already occupied, substitutions like halogenation tend to occur at the ortho positions, leading to polysubstitution if not controlled. For instance, the reaction of aniline with bromine water typically results in the formation of 2,4,6-tribromoaniline. byjus.com In the case of this compound, the positions ortho to the amino group are C2 and C6. However, the powerful directing influence of the amino group can lead to complex reaction outcomes, and controlling the regioselectivity can be challenging.

In acidic media, such as during nitration, the aniline nitrogen is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing. This can lead to the formation of meta-substituted products alongside ortho and para isomers. byjus.com

The lone pair of electrons on the primary amine's nitrogen atom makes it a potent nucleophile. This allows it to react with a wide range of electrophiles. Common reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Reaction with alkyl halides, though this can be difficult to control and may lead to over-alkylation.

These reactions are fundamental in utilizing this compound as a building block in the synthesis of more complex molecules. For example, the formation of an amide bond by reacting the aniline with a carboxylic acid derivative is a key step in the synthesis of various biologically active compounds.

The aniline functionality is a crucial component in numerous condensation and cyclization reactions to form heterocyclic systems. This is particularly relevant in medicinal chemistry, where such scaffolds are common. This compound serves as a key intermediate in the synthesis of kinase inhibitors, such as gefitinib. In these syntheses, the aniline nitrogen acts as a nucleophile in a cyclization reaction to construct the quinazoline (B50416) core of the final drug molecule.

Such transformations often involve an initial reaction at the nitrogen center (e.g., acylation or condensation with a carbonyl compound) followed by an intramolecular cyclization. The electronic nature of the substituted aniline ring can significantly influence the rate and outcome of these cyclization reactions.

Reactivity Characteristics of the Phenethyloxy Group in this compound

The phenethyloxy group also presents opportunities for chemical modification, either at its terminal aromatic ring or through cleavage of the ether bond.

The terminal phenyl ring of the phenethyloxy substituent can undergo its own electrophilic aromatic substitution reactions. This ring is activated by the ethyl ether group attached to it. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially be directed to the ortho and para positions of this terminal ring. Achieving selective functionalization of this ring in the presence of the more activated aniline ring would require careful selection of reagents and reaction conditions.

The ether linkage in the phenethyloxy group is generally stable but can be cleaved under harsh conditions. masterorganicchemistry.com Treatment with strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), can break the C-O bond. masterorganicchemistry.com The mechanism of cleavage depends on the structure of the ether. For a primary ether like this, the reaction likely proceeds via an Sₙ2 pathway where a halide ion attacks the less hindered carbon of the protonated ether. masterorganicchemistry.commasterorganicchemistry.com

Cleavage of the ether would yield 4-amino-2-fluorophenol (B116865) and a phenethyl halide. This reaction is generally performed under forcing conditions, such as refluxing with strong acid. masterorganicchemistry.com

Table of Reaction Types and Products

| Moiety | Reaction Type | Reagents | Potential Products |

| Aniline Ring | Electrophilic Aromatic Substitution | Br₂/H₂O | Polybrominated aniline derivative |

| Aniline Ring | Nitration | HNO₃/H₂SO₄ | Mixture of nitro-substituted isomers |

| Aniline Nitrogen | Acylation | Acyl chloride | N-acylated amide |

| Aniline Nitrogen | Cyclization (e.g., quinazoline synthesis) | Various | Fused heterocyclic systems |

| Phenethyloxy Group | Ether Cleavage | HI or HBr (strong acid) | 4-Amino-2-fluorophenol, Phenethyl halide |

Influence of Fluorine Substitution on the Reactivity and Selectivity of this compound

The reactivity and selectivity of this compound in chemical transformations are significantly governed by the presence of the fluorine atom on the aromatic ring. The interplay of electronic and steric effects introduced by the fluoro group, in conjunction with the existing amino and phenethyloxy substituents, dictates the molecule's behavior in various reactions.

Electronic Effects (Inductive and Resonance) on Reaction Pathways

The fluorine atom, positioned ortho to the amino group and meta to the phenethyloxy group, exerts a profound influence on the electron density distribution of the benzene ring through two primary electronic effects:

Resonance Effect (+M): The fluorine atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This electron-donating resonance (or mesomeric) effect increases the electron density, particularly at the positions ortho and para to the fluorine atom. chemistrysteps.com However, for fluorine, the +M effect is considerably weaker than its -I effect, a unique feature among halogens.

In this compound, the reaction pathways are determined by the cumulative effects of all three substituents:

Amino Group (-NH₂): A powerful activating group with a strong +M effect, it directs incoming electrophiles primarily to the ortho and para positions. chemistrysteps.comallen.in

Phenethyloxy Group (-OCH₂CH₂Ph): An activating group with a notable +M effect, also directing ortho and para.

The net result is a complex activation/deactivation pattern. The amino group is the most powerful activating group and its directing influence is paramount. The positions open for electrophilic substitution are C2, C5, and C6.

Position C6 (ortho to -NH₂): Strongly activated by the amino group's +M effect.

Position C2 (ortho to -NH₂): Activated by the amino group but adjacent to the bulky phenethyloxy group and deactivated by the fluorine's -I effect.

Position C5 (meta to -NH₂): Less activated by the amino group but activated by the phenethyloxy group's +M effect and only moderately influenced by the fluorine's inductive effect at that distance.

In reactions like electrophilic aromatic substitution, the strong inductive withdrawal of the fluorine atom destabilizes the positively charged intermediate (arenium ion), thus slowing the reaction rate compared to the non-fluorinated parent compound. stackexchange.com Conversely, for nucleophilic aromatic substitution, the fluorine's ability to stabilize a negative charge in an intermediate (Meisenheimer complex) would make it a good leaving group, should a reaction of that type be feasible. stackexchange.com

Table 1: Electronic Properties of Substituents on the Aniline Ring

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect on Electrophilic Aromatic Substitution | Directing Influence |

|---|---|---|---|---|

| -NH₂ | Weakly withdrawing | Strongly donating | Strong Activation | Ortho, Para |

| -F | Strongly withdrawing | Weakly donating | Deactivation | Ortho, Para |

| -O-Alkyl | Moderately withdrawing | Strongly donating | Activation | Ortho, Para |

Data is qualitative and based on established principles of physical organic chemistry.

Steric Hindrance and Conformational Effects

Steric factors play a crucial role in modulating the reactivity and, particularly, the regioselectivity of reactions involving this compound.

Ortho Effect of Fluorine: The presence of the fluorine atom ortho to the amino group introduces what is known as the "ortho effect". wikipedia.orgquora.com While fluorine is the smallest halogen, its presence can cause steric strain that forces the amino group to twist slightly out of the plane of the benzene ring. This can disrupt the resonance overlap between the nitrogen's lone pair and the ring's π-system, potentially reducing the activating effect of the amino group. wikipedia.org Furthermore, the fluorine atom can sterically hinder the approach of an electrophile to the C2 position. The protonation of the aniline can also be inhibited by this steric hindrance, making ortho-substituted anilines weaker bases than their meta and para isomers. wikipedia.org

Phenethyloxy Group Bulk: The phenethyloxy group at C4 is considerably larger than the other substituents. Its bulk can impede the approach of reagents to the adjacent C3 and C5 positions, although electronic effects are typically more dominant in determining the substitution pattern on an aromatic ring unless the attacking species is very large.

The combination of these steric effects generally means that electrophilic attack is most favored at the C6 position, which is ortho to the strongly activating amino group but is the least sterically encumbered of the available activated positions. Attack at C2 is disfavored due to steric clash with the phenethyloxy group and the electronic deactivation from the adjacent fluorine.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Quantitative studies on the kinetics and thermodynamics of reactions involving this compound provide deeper insights into its reactivity and the stability of its reaction products.

Determination of Reaction Rates and Activation Parameters

While specific kinetic data for this compound is not extensively documented in public literature, the principles of physical organic chemistry allow for clear predictions. The rate of a reaction is dependent on the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.

For electrophilic aromatic substitution, the rate-determining step is typically the formation of the arenium ion intermediate. stackexchange.com The electron-withdrawing fluorine atom in this compound raises the energy of this positively charged intermediate, thereby increasing the activation energy and slowing the reaction rate compared to 4-(phenethyloxy)aniline.

For instance, in a typical halogenation reaction, the activation free energy is expected to be higher for the fluorinated compound. This is because the inductive effect of fluorine reduces the electron density of the ring, making it less reactive towards electrophiles. acs.org

Table 2: Illustrative Activation Energies for Electrophilic Bromination

| Substrate | Relative Reaction Rate (Qualitative) | Predicted Activation Energy (Ea) (Illustrative) | Rationale |

|---|---|---|---|

| Aniline | Very High | Low | -NH₂ is a very strong activating group. |

| 4-(Phenethyloxy)aniline | High | Moderately Low | -NH₂ and -OR are both activating. |

| This compound | Moderate | Moderate | -F group's inductive effect deactivates the ring, increasing Ea. acs.org |

This table is for illustrative purposes to demonstrate expected trends based on electronic effects.

Equilibrium Constants and Product Distribution Analysis

Under conditions of thermodynamic control, the distribution of products is determined by their relative stabilities. For irreversible reactions like many electrophilic substitutions, the product distribution is kinetically controlled and reflects the relative rates of attack at different positions.

In the case of this compound, the directing effects of the substituents are the primary determinants of product distribution.

-NH₂ group: Ortho, para-director (activates C2, C6).

-OCH₂CH₂Ph group: Ortho, para-director (activates C3, C5).

-F group: Ortho, para-director (activates C2, C4).

The directing effects are not simply additive. The powerful activating and directing effect of the amino group dominates. allen.in Therefore, substitution is strongly favored at positions ortho and para to it. Since the para position (C4) is already occupied, substitution will be directed to C2 and C6.

Attack at C6: Electronically favored by the -NH₂ group and sterically accessible.

Attack at C2: Electronically favored by the -NH₂ group but sterically hindered by the phenethyloxy group and electronically disfavored by the adjacent fluorine's -I effect.

Attack at C5: Activated by the phenethyloxy group but only meta to the strongly directing amino group, making this a minor pathway. allen.in

This analysis predicts that electrophilic substitution on this compound will yield the 6-substituted product as the major isomer.

Table 3: Predicted Product Distribution for a Typical Electrophilic Substitution Reaction (e.g., Monobromination)

| Position of Substitution | Predicted Yield | Controlling Factors |

|---|---|---|

| 6-Bromo Isomer | Major Product | Strong directing effect of -NH₂ group; sterically accessible. chemistrysteps.comallen.in |

| 2-Bromo Isomer | Minor Product | Steric hindrance from phenethyloxy group; electronic deactivation by -F. wikipedia.orgacs.org |

| 5-Bromo Isomer | Trace/Minor Product | Meta to the dominant -NH₂ directing group. allen.in |

Elucidation of Reaction Mechanisms for Transformations of this compound

The primary reaction mechanism for this compound involves electrophilic aromatic substitution. The mechanism proceeds via a two-step addition-elimination pathway.

Step 1: Attack by the Electrophile (E⁺) The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophile. This is the rate-determining step. Attack at the C6 position is shown below as it leads to the major product. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Step 2: Deprotonation to Restore Aromaticity A base (B:) in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile. This step is fast and restores the aromaticity of the ring, yielding the final substituted product.

Other potential transformations include:

Diazotization: The primary amino group can react with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. The fluorine substituent, being electron-withdrawing, can influence the stability and subsequent reactivity (e.g., in Sandmeyer reactions) of this diazonium intermediate.

Oxidation: The electron-rich aniline ring is susceptible to oxidation, which can sometimes lead to polymerization or the formation of quinone-like structures. The fluorine atom's deactivating effect may offer some stabilization against oxidative degradation compared to the non-fluorinated analog. nih.gov

Identification and Characterization of Reaction Intermediates

Direct experimental or computational studies identifying and characterizing reaction intermediates specifically for this compound are scarce. The reactivity of the aniline moiety is largely dictated by the amino group and the substituents on the aromatic ring. In many reactions involving anilines, such as electrophilic substitution or oxidation, the formation of specific intermediates is crucial.

For instance, in electrophilic aromatic substitution reactions, the amino group is a strong activator and directs incoming electrophiles to the ortho and para positions. Given that the para position is blocked by the phenethyloxy group, electrophilic attack would likely be directed to the positions ortho to the amine. The fluorine atom, being an ortho, para-directing deactivator, would also influence the regioselectivity of such reactions. The reaction would proceed through a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate is influenced by the electronic effects of the substituents.

In reactions such as diazotization, a common transformation for anilines, the key intermediate is a diazonium salt. This is formed by the reaction of the primary amine with a source of nitrous acid. The stability and subsequent reactivity of this diazonium salt would be influenced by the electronic nature of the fluoro and phenethyloxy substituents.

Transition State Analysis and Reaction Pathway Mapping

For this compound, a computational study of a reaction like N-acylation would involve mapping the potential energy surface as the acylating agent approaches the nitrogen atom of the aniline. This would allow for the identification of the transition state, which is the highest energy point along the reaction coordinate, and the calculation of the activation energy. The geometry of the transition state would reveal the bond-breaking and bond-forming processes occurring simultaneously.

Similarly, for nucleophilic aromatic substitution reactions, where the fluorine atom might be displaced by a nucleophile (though less likely due to the presence of the activating amino group), computational analysis could map the reaction pathway, likely proceeding through a Meisenheimer complex intermediate. The energy profile would help in understanding the feasibility and kinetics of such a transformation.

Without specific research on this compound, the following table provides a hypothetical overview of the types of data that would be generated from such studies.

| Reaction Type | Potential Intermediate | Key Features of Transition State |

| Electrophilic Aromatic Substitution | Arenium ion (Sigma complex) | Partially formed bond between the electrophile and the aromatic ring; delocalized positive charge. |

| Diazotization | Diazonium salt | Linear C-N-N geometry. |

| N-Acylation | Tetrahedral intermediate | Elongated C-N and C-O bonds in the acyl group. |

It is important to reiterate that the information presented here is based on the general principles of organic chemistry and the known reactivity of similar compounds. Rigorous experimental and computational studies are required to definitively elucidate the reactivity and mechanistic pathways for this compound.

Rational Design Principles for Novel Analogues and Derivatives of this compound

The design of new molecules based on this compound is a methodical process that relies on established principles of medicinal chemistry to enhance their therapeutic potential.

A primary approach is structure-based drug design (SBDD) . This method uses the 3D structure of the target protein, often determined by X-ray crystallography, to guide the design of new derivatives. By understanding how the parent compound binds to the active site, chemists can introduce modifications that improve these interactions, for example, by adding a chemical group to fill an empty pocket in the binding site, which can increase the compound's potency.

When the target's structure is unknown, ligand-based drug design (LBDD) is employed. This strategy involves analyzing the common structural features of molecules known to bind to the target to create a pharmacophore model. This model outlines the essential features required for biological activity, and new analogues of this compound are then designed to match this model.

Bioisosteric replacement is another common tactic. This involves substituting a part of the molecule with another group that has similar physical or chemical properties. For instance, the fluorine atom could be replaced by another halogen to alter the molecule's electronic properties and metabolic stability.

The principle of conformational restriction is also applied to reduce the molecule's flexibility. By introducing rigid elements, such as cyclic structures, the molecule can be "locked" into its most active shape, which can lead to increased potency and selectivity.

Finally, the this compound core is considered a privileged scaffold , a structural framework that can bind to multiple biological targets. nih.gov This means that relatively small changes to this core can result in derivatives with activity against a variety of different proteins. nih.gov

Synthesis of N-Substituted Derivatives of this compound

The nitrogen atom of the aniline group in this compound is a prime location for chemical changes, allowing for the introduction of various substituents and the construction of more complex molecules.

Amidation, Alkylation, and Acylation Reactions at the Aniline Nitrogen

The aniline nitrogen readily undergoes several key reactions:

Amidation: This reaction forms an amide bond by coupling the aniline with a carboxylic acid. This is often done using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Alkylation: An alkyl group is added to the aniline nitrogen, often through reductive amination, where the aniline reacts with an aldehyde or ketone, followed by reduction.

Acylation: This is similar to amidation but uses an acid chloride or anhydride (B1165640) to introduce an acyl group.

| Reaction Type | Common Reagents | Resulting Functional Group |

| Amidation | Carboxylic Acid, EDC, HOBt | Amide |

| Alkylation | Aldehyde/Ketone, NaBH(OAc)3 | Amine |

| Acylation | Acid Chloride/Anhydride, Pyridine | Amide |

Formation of Heterocyclic Scaffolds Incorporating the Aniline Nitrogen

The aniline nitrogen can be used to build various heterocyclic rings, which are cyclic structures containing atoms of at least two different elements. This is a common strategy in drug design to create more rigid molecules with specific 3D shapes.

For example, anilines can be used to synthesize:

Benzimidazoles: By reacting with a carboxylic acid.

Quinolines: Through reactions like the Conrad-Limpach synthesis with a β-ketoester. mdpi.com

Benzoxazines: Via a Mannich-type reaction with an aldehyde and a phenol.

These heterocyclic structures can significantly alter the parent molecule's properties, including its shape, polarity, and ability to form hydrogen bonds, thereby influencing its biological activity. Multicomponent reactions, which combine several reactants in a single step, can also be used to create complex heterocyclic systems from anilines. rsc.org

Modifications of the Phenethyloxy Moiety in this compound

Substitution Patterns on the Phenethyl Aromatic Ring

Adding substituents to the aromatic ring of the phenethyl group can fine-tune the molecule's activity. The type and position of the substituent are crucial.

Electron-donating groups (e.g., -OCH3, -CH3) can enhance interactions with the target protein.

Electron-withdrawing groups (e.g., -Cl, -CF3) can alter electrostatic interactions and improve metabolic stability.

The position of the substituent (ortho, meta, or para) also plays a significant role in how the molecule fits into the binding site of the target protein. For instance, a phenoxy-substituted derivative was found to be a potent antimicrobial compound. nih.gov

| Substituent Example | Position | Potential Impact |

| Methoxy (-OCH3) | para | May increase activity through hydrogen bonding. |

| Chloro (-Cl) | meta | Can enhance binding and improve metabolic stability. |

| Trifluoromethyl (-CF3) | para | Can improve pharmacokinetic properties. |

Structural Variations of the Ethyl Linker

The two-carbon chain (ethyl linker) connecting the ether oxygen to the phenyl ring can also be modified to alter the molecule's flexibility and conformation.

Varying the chain length: Shortening or lengthening the linker can change the distance between the two aromatic rings, which can be critical for optimal binding.

Introducing rigidity: Replacing the flexible linker with a more rigid structure, like a cyclopropane (B1198618) ring, can lock the molecule into a more active conformation.

Incorporating heteroatoms: Replacing a carbon atom in the linker with an oxygen or nitrogen atom can introduce new hydrogen bonding possibilities and change the molecule's polarity.

Adding substituents to the linker: Introducing a group like a methyl group on the linker can create a chiral center, where the different stereoisomers may have different biological activities.

These systematic modifications of the phenethyloxy moiety are crucial for optimizing the therapeutic potential of derivatives of this compound.

Strategic Manipulation of the Fluorine Atom in this compound (e.g., Migration, Replacement, Additional Fluorination)

The fluorine atom in this compound is a key modulator of its physicochemical and pharmacological properties. Its high electronegativity and relatively small size can influence molecular conformation, metabolic stability, and binding affinity to biological targets. Strategic manipulation of this atom is, therefore, a critical aspect of its derivatization.

Replacement of the Fluorine Atom via Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on the aniline ring is susceptible to replacement by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgmasterorganicchemistry.com This reactivity is enhanced by the electron-donating nature of the para-phenethyloxy group and the ortho-amino group, which can stabilize the intermediate Meisenheimer complex formed during the substitution process. pressbooks.publibretexts.org The general order of reactivity for halogens in SNAr reactions is F > Cl > Br > I, making the fluoro-substituent an excellent leaving group in this context. masterorganicchemistry.com

The replacement of the fluorine atom can be achieved with a variety of nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of analogs. For instance, reaction with secondary cyclic amines like morpholine (B109124) can yield the corresponding 4-morpholinoaniline (B114313) derivatives. This strategy has been successfully employed in the synthesis of analogs of other fluorinated anilines, such as 3-fluoro-4-morpholinoaniline, which serves as an intermediate for the antibiotic linezolid. researchgate.netossila.com

A typical reaction scheme for the replacement of the fluorine atom in a compound analogous to this compound is presented below:

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution of Aryl Fluorides

| Nucleophile | Reagents and Conditions | Product Type | Reference |

| Morpholine | Neat, reflux | 4-Morpholinoaniline derivative | researchgate.net |

| Various Amines | K₂CO₃, DMF, heat | 4-Aminoaniline derivative | |

| Alcohols | NaH, reflux | 4-Alkoxyaniline derivative | |

| Thiols | K₂CO₃, DMF, heat | 4-Thioetheraniline derivative |

Fluorine Atom Migration

While less common than replacement, fluorine atom migration within an aromatic ring can occur under specific conditions, such as in the gas phase during mass spectrometry experiments or under certain catalytic conditions. nih.gov However, in the context of solution-phase synthesis for derivatization of this compound, this is not a commonly employed strategy.

Additional Fluorination

Introducing additional fluorine atoms into the this compound scaffold can further modulate its properties. This can be achieved through electrophilic fluorination reactions on either the aniline ring or the phenethyl moiety. Reagents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. The position of the additional fluorination would be directed by the existing substituents on the aromatic rings.

Development of Complex Molecular Architectures Utilizing this compound as a Key Synthon

The reactive amino group and the activatable C-F bond make this compound a valuable synthon for the construction of more complex molecular architectures, particularly heterocyclic systems that are prevalent in pharmaceuticals. beilstein-journals.org

The primary amine of the aniline moiety can serve as a nucleophile in a variety of cyclization reactions. For example, it can be condensed with dicarbonyl compounds to form various nitrogen-containing heterocycles. Furthermore, the aniline can be diazotized and converted to other functional groups, providing a gateway to a wide range of derivatives.

An illustrative, though generalized, synthetic pathway for the construction of a heterocyclic scaffold from an aniline precursor is shown below:

Table 2: Examples of Heterocyclic Scaffolds Derived from Aniline Precursors

| Aniline Precursor | Reactant(s) | Resulting Heterocycle | Potential Application | Reference |

| 3-Fluoro-4-morpholinoaniline | Aldehydes | Schiff Base | Antimicrobial | ossila.com |

| 3-Fluoro-4-morpholinoaniline | Isocyanates/Sulfonyl chlorides | Carbamates/Sulfonamides | Antimicrobial | ossila.com |

| Substituted Anilines | 1,3-Diketones, Acetone | meta-Hetarylanilines | Medicinal Chemistry | beilstein-journals.org |

| 4-Fluoroaniline | N/A | Precursor for Fluoroimide | Fungicide | wikipedia.org |

Potential in Materials Science

Precursor for Polymer Synthesis

Aniline (B41778) and its derivatives are well-known monomers for the synthesis of conducting polymers. The electronic properties of the resulting polyaniline can be tuned by the nature and position of the substituents on the aromatic ring. The presence of the fluorine atom and the phenethyloxy group in this molecule could lead to polymers with tailored conductivity, solubility, and processing characteristics.

Component in Organic Electronic Materials

The core structure of this compound is also of interest for the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. The fluorinated aniline moiety can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for efficient charge injection and transport in these devices. Similar fluorinated aniline derivatives have been investigated for their use in tuning the emission properties of carbon nanodots. ossila.com

Conclusion

Retrosynthetic Analysis and Strategic Disconnections of this compound

Retrosynthetic analysis of this compound identifies two primary strategic disconnections based on key functional groups: the aniline (B41778) amine group and the phenethyl ether linkage.

C-N Bond Disconnection: The most straightforward disconnection is at the C-N bond of the aniline. This suggests the reduction of a corresponding nitro-aromatic precursor, specifically 1-fluoro-2-(phenethyloxy)-4-nitrobenzene. This is a common and reliable transformation in organic synthesis.

C-O Ether Bond Disconnection: The second key disconnection is the ether bond (C-O). This leads to two potential precursor pairs:

Route A: 3-Fluoro-4-aminophenol and a phenethyl halide (e.g., phenethyl bromide). This involves an O-alkylation reaction.

Route B: 4-Amino-2-fluorophenol (B116865) and phenethyl alcohol or a derivative. This involves a nucleophilic aromatic substitution (SNAr) or a coupling reaction.

Considering the starting materials' availability and the reactivity of the intermediates, the disconnection leading back to a nitro-aromatic compound is often the most strategically sound approach for a classical synthesis. This pathway involves forming the ether linkage on a fluoronitrobenzene scaffold, followed by the nitro group reduction as the final step.

Classical Synthetic Routes to this compound

Classical syntheses typically involve multi-step sequences starting from readily available precursors. A common and effective route proceeds via nucleophilic aromatic substitution followed by reduction.

Multi-Step Conversions and Reaction Optimization Strategies

A prevalent classical synthesis for analogous structures involves a two-step process starting from a difluoro-nitroaromatic compound. researchgate.net

Step 1: Williamson Ether Synthesis The synthesis commences with the reaction of 3,4-difluoronitrobenzene (B149031) with phenethyl alcohol. In this nucleophilic aromatic substitution (SNAr) reaction, the phenoxide, generated in situ by a base, displaces the fluoride (B91410) at the 4-position, which is activated by the electron-withdrawing nitro group.

Reaction: 3,4-Difluoronitrobenzene reacts with phenethyl alcohol in the presence of a base to yield 1-fluoro-2-(phenethyloxy)-4-nitrobenzene.

Optimization: Reaction optimization involves screening bases and solvents. Stronger bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can facilitate the formation of the phenoxide and drive the reaction to completion at moderate temperatures. The molar ratio of the reactants is also critical to maximize yield and minimize side products.

Step 2: Nitro Group Reduction The final step is the reduction of the nitro group of 1-fluoro-2-(phenethyloxy)-4-nitrobenzene to the target aniline.

Reaction: The nitro intermediate is reduced to form this compound.

Optimization: A variety of reducing agents can be employed. Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method. chemicalbook.com Alternatively, metal-based reductions such as iron powder in the presence of an acid like ammonium (B1175870) chloride or hydrochloric acid in a solvent mixture like ethanol (B145695)/water are cost-effective for larger scales. chemicalbook.com Optimization focuses on catalyst loading, hydrogen pressure, temperature, and reaction time to ensure complete conversion without affecting the other functional groups.

A similar synthetic strategy is employed for 3-chloro-4-(phenethyloxy)aniline, where 1-methyl-2-chloro-4-nitrobenzene is reduced using iron powder and ammonium chloride, achieving a high yield of 91.03%. chemicalbook.com

Selection and Performance of Key Reagents and Catalysts in this compound Synthesis

The choice of reagents and catalysts is paramount for the success of the synthesis, influencing yield, purity, and scalability.

| Reaction Step | Reagent/Catalyst | Function | Typical Conditions | Performance Notes |

| Etherification (SNAr) | Sodium Hydride (NaH) | Base | THF or DMF, 0°C to RT | Highly effective for generating the alkoxide; requires anhydrous conditions. |

| Potassium Carbonate (K2CO3) | Base | DMF or Acetonitrile, Reflux | Milder, safer alternative to NaH, suitable for industrial scale; may require higher temperatures. google.com | |

| Nitro Reduction | 10% Pd/C, H2 | Catalyst, Reducing Agent | Methanol or Ethanol, RT, 1-3 atm H2 | High efficiency and clean conversion, often providing near-quantitative yields. chemicalbook.com The catalyst can be filtered off easily. |

| Iron (Fe) / NH4Cl | Reducing System | Ethanol/Water, Reflux | Cost-effective and robust method, well-suited for large-scale production. chemicalbook.com | |

| Tin(II) Chloride (SnCl2) | Reducing Agent | Ethanol or Ethyl Acetate, Reflux | Effective but generates tin-based waste, which can be problematic for disposal. |

Modern and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability, offering advanced alternatives to classical methods.

Catalytic Methods (e.g., Cross-Coupling Reactions, C-H Functionalization)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful modern strategy for forming C-N bonds. researchgate.net This could potentially be applied to synthesize this compound by coupling an aryl halide or triflate with an amine.

Potential Cross-Coupling Route: A retrosynthetic disconnection could lead to 4-bromo-2-fluoro-1-(phenethyloxy)benzene and an ammonia (B1221849) surrogate. The Buchwald-Hartwig amination protocol, using a palladium catalyst and a suitable phosphine (B1218219) ligand, could then be used to construct the final aniline product. These reactions are known for their broad substrate scope and functional group tolerance. mdpi.com

While direct C-H functionalization of a fluoro(phenethyloxy)benzene intermediate to install an amino group is a highly desirable and atom-economical approach, it remains a significant challenge, especially for achieving the required regioselectivity.

Application of Green Chemistry Principles and Flow Chemistry in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.comyoutube.com

Green Chemistry Principles:

Safer Solvents: Replacing traditional volatile organic compounds (VOCs) like DMF with greener alternatives such as ionic liquids or water-based micellar systems for reactions like SNAr or cross-coupling. mdpi.com

Catalysis: Using catalytic reduction methods (e.g., Pd/C) is preferable to stoichiometric reagents (e.g., Fe, SnCl2) as it reduces waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Flow Chemistry: The synthesis of intermediates and the final product can be adapted to continuous flow processes. vapourtec.com

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which is particularly advantageous for potentially hazardous reactions like nitrations or reactions involving high pressure (e.g., catalytic hydrogenation).

Improved Control and Efficiency: The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction temperature and mixing, often leading to higher yields and shorter reaction times. nih.gov For instance, electrophilic fluorination and other reactions have been successfully implemented in flow systems. nih.gov Nucleophilic aromatic substitution (SNAr) is a reaction class that is well-suited for translation from batch to flow chemistry. vapourtec.com

A Comprehensive Analysis of this compound

The aromatic amine this compound is a notable compound in organic chemistry, characterized by its unique substitution pattern which imparts specific physicochemical properties. This article delves into the synthetic methodologies developed for its preparation and the advanced techniques employed for its purification and isolation.

Synthetic Utility of 3 Fluoro 4 Phenethyloxy Aniline in Advanced Chemical Synthesis

Application of 3-Fluoro-4-(phenethyloxy)aniline as a Precursor for Novel Organic Materials

The structure of this compound makes it a promising candidate for the development of new organic materials with tailored properties. The interplay between the fluorine atom, the ether linkage, and the aromatic rings can influence the electronic, thermal, and morphological characteristics of resulting materials.

Integration into Polymer Chemistry for Functional Materials

The incorporation of fluorine atoms into polymer backbones is a well-established strategy to enhance properties such as thermal stability, chemical resistance, and solubility in organic solvents. Research on poly(fluoroaniline)s has demonstrated that fluorinated monomers can lead to polymers with improved processability compared to their non-fluorinated parent polymers. For instance, studies on poly(3-fluoroaniline) have shown that the presence of fluorine can lead to better solubility and thermal stability. sigmaaldrich.com

While direct polymerization of this compound has not been specifically reported, it can be envisioned as a monomer in the synthesis of novel polyanilines. The phenethyloxy substituent would further enhance solubility and introduce flexibility into the polymer chain. The resulting polymer, poly(this compound), could exhibit interesting electro-optical properties, making it a candidate for applications in areas such as organic light-emitting diodes (OLEDs) or as a component in conductive blends. The general scheme for the oxidative polymerization of anilines can be adapted for this monomer, as shown in the table below.

| Reaction Scheme for Potential Polymerization |

| This represents a hypothetical polymerization reaction based on established methods for aniline (B41778) derivatives. |

Role in the Design and Synthesis of Advanced Ligands for Catalysis

Aniline derivatives are pivotal in the synthesis of ligands for transition metal catalysis. The amino group of this compound provides a reactive handle for the construction of various ligand types, including Schiff bases, phosphine-amines, and N-heterocyclic carbenes (NHCs). The fluorine atom can modulate the electronic properties of the metal center, influencing its catalytic activity and selectivity. The phenethyloxy group could impart favorable solubility characteristics to the resulting metal complexes and potentially engage in non-covalent interactions within the catalytic pocket.

For example, condensation of this compound with a suitable aldehyde would yield a Schiff base ligand capable of coordinating with various metals. The properties of such a hypothetical ligand are outlined below.

| Hypothetical Ligand and its Potential Catalytic Application |

| Ligand Structure: |

| Potential Application: |

| The resulting metal complexes could be screened for activity in cross-coupling reactions, such as Suzuki or Heck couplings, where the electronic tuning by the fluorine atom could be beneficial. |

Engagement of this compound in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. Anilines are common components in many MCRs, such as the Ugi and Passerini reactions. This compound, with its primary amine functionality, is a suitable candidate for participation in such transformations.

In a hypothetical Ugi four-component reaction, this compound could react with an aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acetamido carboxamide. The fluorine and phenethyloxy groups would be incorporated into the final product, potentially imparting desirable properties for applications in medicinal chemistry or materials science.

| Potential Ugi Reaction with this compound |

| Reactants: this compound, Aldehyde (R¹CHO), Isocyanide (R²NC), Carboxylic Acid (R³COOH) |

| Product Type: α-Acetamido Carboxamide |

| Significance: This approach would allow for the rapid generation of a library of complex molecules bearing the 3-fluoro-4-(phenethyloxy)phenyl moiety for screening in various applications. |

Potential for Asymmetric Synthesis Applications Leveraging this compound (or its chiral derivatives)

The development of chiral derivatives of this compound could open avenues for its use in asymmetric synthesis. For instance, resolution of the racemic amine or the introduction of a chiral center within the phenethyloxy group could provide access to enantiomerically pure building blocks.

These chiral derivatives could be employed as ligands in asymmetric catalysis or as starting materials for the synthesis of chiral auxiliaries. The synthesis of chiral phosphine (B1218219) ligands from resolved anilines is a common strategy in asymmetric catalysis. A chiral phosphine ligand derived from this compound could be utilized in reactions such as asymmetric hydrogenation or allylic alkylation.

Furthermore, the aniline itself can be a substrate in asymmetric transformations. For example, asymmetric amination reactions could be explored to introduce the amino group enantioselectively, leading to chiral precursors for further synthesis.

Development of Novel Reagents or Specialized Intermediates Derived from this compound

This compound can serve as a precursor for the synthesis of a variety of novel reagents and specialized intermediates. The amino group can be readily transformed into other functional groups, such as diazonium salts, which are versatile intermediates for introducing the 3-fluoro-4-(phenethyloxy)phenyl moiety into various scaffolds through Sandmeyer-type reactions.

Additionally, derivatization of the amino group can lead to the formation of isocyanates or isothiocyanates. These reactive intermediates can then be used in the synthesis of ureas, thioureas, and other heterocyclic compounds that may possess biological activity or interesting material properties. The synthesis of such intermediates from related anilines is a well-established area of organic synthesis.

| Potential Derivatives of this compound |

| Derivative | Potential Application |

|---|---|

| Diazonium Salt | Introduction of the aryl group via Sandmeyer reactions. |

| Isocyanate | Synthesis of ureas and carbamates. |

Future Research Directions and Emerging Paradigms for 3 Fluoro 4 Phenethyloxy Aniline Chemistry

Exploration of Unconventional Reaction Pathways and Transformations for 3-Fluoro-4-(phenethyloxy)aniline

The reactivity of anilines is traditionally dominated by electrophilic aromatic substitution and reactions involving the amino group. However, future research can unlock new synthetic possibilities by exploring unconventional reaction pathways for this compound.

Recent advancements in photoredox catalysis and electrochemistry offer fertile ground for novel transformations. For instance, visible-light-promoted reactions could enable previously inaccessible C-H functionalization or cross-coupling reactions on the aniline (B41778) ring or the phenethyloxy side chain. acs.orgacs.org The electron-rich nature of the aniline ring, modulated by the fluorine and phenethyloxy substituents, makes it a candidate for oxidative C(sp³)–H bond functionalization under photoredox conditions. acs.org

Furthermore, electrochemical methods present a powerful tool for controlling the regioselectivity of reactions. By fine-tuning the electrode potential, it may be possible to achieve selective halogenation or other substitutions on the this compound scaffold, potentially leading to the synthesis of derivatives with unique properties. acs.org The ability to selectively generate radical cations or other reactive intermediates electrochemically opens up avenues for reactions that are difficult to achieve through traditional thermal methods.

Intramolecular radical additions represent another underexplored area. Theoretical studies on substituted anilines suggest that the polarity of the molecule plays a crucial role in the success of such reactions. nih.gov By strategically designing precursors derived from this compound, it might be possible to initiate radical cyclizations to construct novel heterocyclic systems.

Integration of this compound into Supramolecular Chemistry or Nanotechnology Platforms

The distinct structural features of this compound make it an attractive building block for supramolecular chemistry and nanotechnology. The presence of hydrogen bond donors (the amino group) and acceptors (the ether oxygen and fluorine atom), coupled with the aromatic rings capable of π-π stacking, provides the necessary functionalities for self-assembly.

Future research could focus on the design and synthesis of derivatives of this compound that can self-assemble into well-defined supramolecular structures such as nanotubes, vesicles, or gels. mdpi.com The interplay of hydrogen bonding, π-stacking, and potentially halogen bonding involving the fluorine atom could be harnessed to control the morphology and properties of these assemblies.

In the realm of nanotechnology, anilines and their derivatives have been utilized in the fabrication of functional nanomaterials. For example, substituted anilines have been used to modify the surface of carbon nanodots, thereby tuning their photoluminescence properties. ossila.com Investigating the use of this compound in the synthesis of fluorescent carbon dots or other nanoparticles could lead to new materials for applications in sensing, bioimaging, or light-emitting devices. The fluorine atom, in particular, could impart unique photophysical properties to such nanomaterials.

The phenethyloxy group also offers a handle for further functionalization, allowing for the attachment of other molecular entities to create multifunctional supramolecular systems or nanoparticle conjugates.

Development of More Sustainable and Atom-Economical Synthetic Routes for this compound and its Derivatives

The principles of green chemistry, emphasizing sustainability and atom economy, are increasingly shaping the future of chemical synthesis. Future research on this compound should prioritize the development of synthetic routes that are both environmentally benign and efficient.

Traditional multi-step syntheses of substituted anilines often involve the use of hazardous reagents and generate significant waste. A key research direction would be the development of a one-pot or tandem reaction sequence for the synthesis of this compound from readily available starting materials. For instance, a process that combines C-N and C-O bond formation in a single pot would be highly desirable.

Atom-economical reactions, where the majority of the atoms from the reactants are incorporated into the final product, should be a central focus. organic-chemistry.org Catalytic methods, particularly those employing earth-abundant and non-toxic metals, are crucial in this regard. For example, exploring copper- or iron-catalyzed cross-coupling reactions for the synthesis of the diaryl ether linkage could offer a more sustainable alternative to traditional methods. chemicalbook.com

Role of Theoretical Advances in Guiding Experimental Research on this compound

Theoretical and computational chemistry are poised to play an increasingly vital role in guiding the experimental exploration of this compound chemistry. Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. nih.govnih.govsciencepublishinggroup.com

Future theoretical studies could focus on:

Predicting Reaction Pathways and Regioselectivity: DFT calculations can be employed to model the transition states of potential reactions, helping to predict the most likely products and optimize reaction conditions. nih.gov This is particularly valuable for exploring the unconventional reaction pathways mentioned earlier.

Understanding Supramolecular Interactions: Computational modeling can elucidate the nature and strength of the non-covalent interactions that govern the self-assembly of this compound derivatives. This understanding is crucial for the rational design of new supramolecular materials.

Simulating Spectroscopic Properties: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the characterization of newly synthesized compounds and provide a deeper understanding of their electronic structure. sciencepublishinggroup.com

Designing Molecules with Targeted Properties: By correlating structural features with electronic and photophysical properties, computational models can guide the design of new this compound derivatives with desired functionalities for applications in materials science or medicinal chemistry.

The synergy between theoretical predictions and experimental validation will be instrumental in accelerating the discovery of new reactions, materials, and applications based on the this compound scaffold.

Q & A

Basic: What are the key synthetic routes for 3-Fluoro-4-(phenethyloxy)aniline, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step coupling reactions. A common method starts with 3-fluoroaniline and phenethyl bromide derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF. Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) is often employed to introduce the phenethyloxy group . Optimization includes:

- Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation.

- Catalyst selection : Pd(OAc)₂ with ligands (XPhos) improves yield .

- Purification : Column chromatography using silica gel and ethyl acetate/hexane mixtures isolates the product with >95% purity .

Basic: What are the dominant chemical reactions of this compound under oxidative or reductive conditions?

Answer:

The compound undergoes:

- Oxidation : Forms quinones using KMnO₄ in acidic conditions (e.g., H₂SO₄) .

- Reduction : Hydrogenation (H₂/Pd-C) converts the amine to a secondary amine or reduces nitro intermediates .

- Substitution : Nucleophilic aromatic substitution (e.g., with thiols or amines) occurs at the fluorine position under basic conditions .

Key factors include solvent polarity (acetonitrile for oxidation) and steric hindrance from the phenethyloxy group .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:

Combination of analytical techniques:

- NMR : ¹⁹F NMR confirms fluorine position (~−120 ppm for para-substituted F) .

- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) .

- Mass Spectrometry : ESI-MS detects [M+H]⁺ peaks (theoretical m/z ≈ 246.1) .

Advanced: How can researchers address discrepancies in reported IC₅₀ values for kinase inhibition by derivatives?

Answer:

Discrepancies arise from assay variations (cell lines, incubation time) or structural modifications. Methodological solutions:

- Standardized assays : Use consistent cell lines (e.g., MCF-7 for c-Met kinase) and ATP concentrations .

- Computational validation : Molecular docking (AutoDock Vina) and QSAR models correlate substituent effects (e.g., electron-withdrawing groups) with activity .

- Meta-analysis : Compare datasets from PubChem or ChEMBL to identify outliers .

Advanced: What strategies improve the solubility and bioavailability of this compound in pharmacological studies?

Answer:

- Derivatization : Introduce sulfonate groups via electrophilic substitution to enhance aqueous solubility .

- Co-solvents : Use DMSO/PEG-400 mixtures in in vitro assays to maintain compound stability .